molecular formula C18H25NO3 B11836123 Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate

Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate

Cat. No.: B11836123
M. Wt: 303.4 g/mol
InChI Key: HKXKEWZMZZCHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate is an organic compound with the molecular formula C18H25NO3 and a molecular weight of 303.396 g/mol It is a piperidine derivative that features a tert-butyl ester group and a 3-methylbenzoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate typically involves the reaction of 4-piperidone with tert-butyl chloroformate and 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl ester group provides stability, while the 3-methylbenzoyl substituent offers potential for various chemical modifications .

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H25NO3/c1-13-6-5-7-15(12-13)16(20)14-8-10-19(11-9-14)17(21)22-18(2,3)4/h5-7,12,14H,8-11H2,1-4H3

InChI Key

HKXKEWZMZZCHRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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